杀菌肽

描述

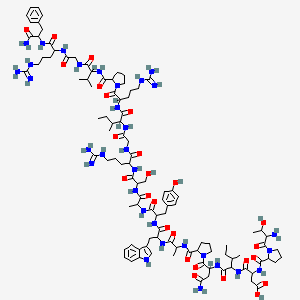

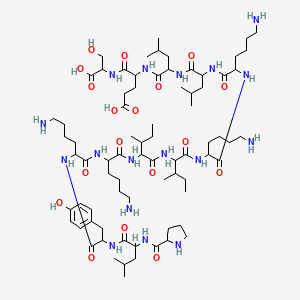

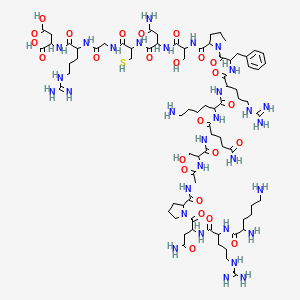

LL-37 是一种人类抗菌肽,源自人源性杀菌肽。它由 37 个氨基酸组成,主要由中性粒细胞产生。 LL-37 在先天免疫系统中发挥着至关重要的作用,为抵抗多种病原体(包括细菌、病毒和真菌)提供了第一道防线 .

科学研究应用

LL-37 具有广泛的科学研究应用:

化学: LL-37 被用作研究肽-膜相互作用和肽自组装的模型肽.

生物学: LL-37 因其在调节免疫反应中的作用而被研究,包括其吸引免疫细胞和促进伤口愈合的能力.

作用机制

LL-37 通过多种机制发挥作用:

抗菌活性: LL-37 通过形成孔洞破坏微生物膜,导致细胞裂解。 .

免疫调节: LL-37 通过吸引免疫细胞(如中性粒细胞和单核细胞)到感染部位来调节免疫反应。

伤口愈合: LL-37 通过增强细胞迁移和增殖来促进伤口愈合.

生化分析

Biochemical Properties

Cathelicidin peptides are dual-natured molecules called amphiphiles . They react to pathogens by disintegrating, damaging, or puncturing cell membranes . The human cathelicidin peptide LL-37 is chemotactic for neutrophils, monocytes, mast cells, and T cells; induces degranulation of mast cells; alters transcriptional responses in macrophages; stimulates wound vascularization and re-epithelialization of healing skin .

Cellular Effects

Cathelicidin has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The human cathelicidin peptide LL-37 is chemotactic for neutrophils, monocytes, mast cells, and T cells; induces degranulation of mast cells; alters transcriptional responses in macrophages .

Molecular Mechanism

The general rule of the mechanism triggering cathelicidin action, like that of other antimicrobial peptides, involves the disintegration (damaging and puncturing) of cell membranes of organisms toward which the peptide is active . Antimicrobial effects have been observed against fungal, bacterial, and viral pathogens .

Temporal Effects in Laboratory Settings

Cathelicidin is detected primarily as the uncleaved holoprotein hCAP-18 in many settings, for example, wound and blister fluids, phagocytic vacuoles, psoriatic skin, seminal plasma, and associates to plasma lipoproteins in the hCAP-18 form .

Dosage Effects in Animal Models

Cathelicidin derived from the sea snake Hydrophis cyanocinctus has shown potent inhibitory activity against ZIKA-virus infection in a pregnant mouse model .

Metabolic Pathways

Cathelicidin intervention can regulate various metabolic pathways such as α-linolenic acid, taurine and hypotaurine, sphingolipid, and arachidonic acid metabolism .

Transport and Distribution

Cathelicidin is synthesized at the same stage of myeloid cell maturation as lactoferrin, and is efficiently targeted to granules . It is mostly found in neutrophils, monocytes, mast cells, dendritic cells, and macrophages .

Subcellular Localization

Cathelicidin is found to colocalize and comobilize with lactoferrin, but not with gelatinase in subcellular fractions . It is stored in the secretory granules of neutrophils and macrophages and can be released following activation by leukocytes .

准备方法

合成路线和反应条件

LL-37 可以使用固相肽合成 (SPPS) 进行合成,这是一种允许将氨基酸顺序添加到不断增长的肽链的方法。该过程涉及使用树脂结合的氨基酸,然后使用偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))将其与序列中的下一个氨基酸偶联。 然后用高效液相色谱 (HPLC) 从树脂中裂解肽并纯化 .

工业生产方法

在 大肠杆菌中重组生产 LL-37 作为合成方法的替代方法 。这涉及使用表达系统(例如 pUbEx100)以高产量生产肽。重组肽随后被纯化并折叠以获得其活性形式。

化学反应分析

LL-37 经历各种化学反应,包括:

氧化: LL-37 可以被活性氧物种氧化,这可能会影响其抗菌活性。

还原: 还原反应可以恢复氧化 LL-37 的活性。

这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇 (DTT) 等还原剂。 这些反应形成的主要产物是具有改变的生物活性的 LL-37 的修饰版本 .

相似化合物的比较

LL-37 由于其广谱活性和免疫调节特性而在抗菌肽中是独一无二的。类似的化合物包括:

属性

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIUWJQBRNEFGX-XAMSXPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C205H340N60O53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4493 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do cathelicidins interact with their targets to exert antimicrobial effects?

A1: Cathelicidins, like LL-37, primarily target bacterial membranes, causing disruption and lysis. [] This disruption is attributed to the amphipathic nature of cathelicidins, allowing them to interact with both hydrophilic and hydrophobic components of the membrane. [] Evidence suggests that cathelicidins can form toroidal pores in the bacterial membrane, compromising its integrity. []

Q2: Beyond antimicrobial activity, what other roles do cathelicidins play in the immune system?

A2: Cathelicidins exhibit immunomodulatory functions, influencing both innate and adaptive immune responses. [] They can modulate Toll-like receptor (TLR) activation, influencing cytokine release from immune cells like macrophages. [, ] For example, cathelicidin LL-37 has been shown to enhance phagocytosis of bacteria by macrophages through upregulation of Fcγ receptors. [] Additionally, cathelicidins can promote wound healing and angiogenesis. []

Q3: Can cathelicidins influence the inflammatory response?

A3: Yes, cathelicidins demonstrate a complex relationship with inflammation. While their antimicrobial activity is generally protective, they can exhibit both pro- and anti-inflammatory effects depending on the context. For instance, they can stimulate the release of pro-inflammatory cytokines from neutrophils in response to microbial stimuli. [] Conversely, cathelicidin LL-37 has been shown to reduce TxA-induced inflammation in a mouse model of Clostridium difficile colitis. []

Q4: What is the structure of cathelicidin?

A4: "Cathelicidin" refers to a family of peptides with a conserved cathelin-like domain and a variable cationic C-terminal antimicrobial domain. [] The only human cathelicidin is LL-37, a 37 amino acid peptide with an alpha-helical structure in its active form. [, , ]

Q5: Are the structures of cathelicidins from different species similar?

A5: While the cathelin-like domain is conserved, the antimicrobial domain of cathelicidins exhibits significant variation across species. [] This variation contributes to differences in their antimicrobial spectrum and potency. For example, researchers have identified novel cathelicidin structures in snakes, some of which show potent activity against antibiotic-resistant bacteria. []

Q6: How does the environment influence cathelicidin activity?

A6: The activity of cathelicidins can be influenced by factors like pH, salt concentration, and the presence of proteases. [, ] For example, the antimicrobial activity of some cathelicidins is reduced in the presence of serum or blood. []

Q7: Do cathelicidins possess catalytic properties?

A7: Cathelicidins are generally not considered catalytic enzymes. Their primary mode of action involves direct interaction with and disruption of bacterial membranes. []

Q8: Have computational methods been used to study cathelicidins?

A8: Yes, computational tools, including molecular modeling and bioinformatics, have been employed to study cathelicidins. These tools assist in predicting the structure and function of newly discovered cathelicidins, as well as in designing novel peptides with enhanced activity. [, ]

Q9: How does altering the structure of cathelicidins affect their activity?

A9: Modifications to the amino acid sequence of cathelicidins, such as changes in charge, hydrophobicity, and secondary structure, can significantly impact their antimicrobial activity, specificity, and stability. []

Q10: What strategies are being explored to enhance the stability and delivery of cathelicidins?

A10: Researchers are exploring various approaches to improve cathelicidin stability and delivery, including:

Q11: What evidence supports the antimicrobial activity of cathelicidins?

A11: Numerous in vitro studies have demonstrated the potent antimicrobial activity of cathelicidins against a broad range of bacteria, including drug-resistant strains. [, ] In vivo studies using animal models have also shown promising results, with cathelicidins demonstrating efficacy in treating infections. [, , , ]

Q12: Have cathelicidins been tested in clinical trials for infections?

A12: While preclinical studies are encouraging, clinical trials are needed to fully evaluate the safety and efficacy of cathelicidins as therapeutic agents in humans.

Q13: Do any known antibiotic resistance mechanisms confer cross-resistance to cathelicidins?

A13: Research suggests that certain antibiotic resistance mechanisms, such as efflux pumps, might not confer cross-resistance to cathelicidins. [] This finding highlights the potential of cathelicidins as alternatives to conventional antibiotics.

Q14: Are there any safety concerns associated with cathelicidins?

A14: While generally considered safe, high concentrations of cathelicidins can exhibit non-specific toxicity to mammalian cells. [] Further research is crucial to determine safe and effective doses for therapeutic applications.

Q15: What are the challenges associated with delivering cathelicidins to target sites?

A15: Delivering therapeutic peptides like cathelicidins presents challenges, including:

Q16: Can cathelicidins serve as biomarkers for disease?

A16: Yes, research suggests that cathelicidin levels can be altered in various disease states. For example, cathelicidin expression is increased in inflamed and non-inflamed mucosa of patients with ulcerative colitis but not in Crohn's disease. [] Additionally, cathelicidin levels in milk have been explored as a potential biomarker for mastitis in dairy cows. [, ]

Q17: Can cathelicidins themselves trigger an immune response?

A17: Cathelicidins can exhibit immunomodulatory effects, and in some cases, they have the potential to trigger an immune response. [] This immunogenicity is an important consideration for their therapeutic development.

Q18: What is the relationship between cathelicidin and vitamin D?

A18: Vitamin D plays a crucial role in regulating the expression of cathelicidin. [, , , ] Studies have shown that vitamin D3 can induce cathelicidin expression in various cell types, including keratinocytes, monocytes, and bladder epithelial cells. [, ] This link between vitamin D and cathelicidin highlights the importance of vitamin D status for maintaining innate immunity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

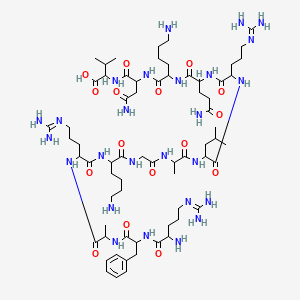

![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)